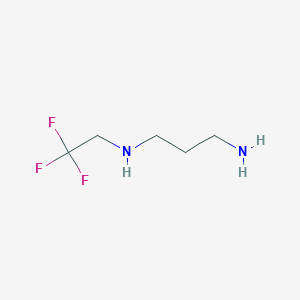N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine
CAS No.: 1249329-78-9
Cat. No.: VC7057579
Molecular Formula: C5H11F3N2
Molecular Weight: 156.152
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1249329-78-9 |
|---|---|
| Molecular Formula | C5H11F3N2 |
| Molecular Weight | 156.152 |
| IUPAC Name | N'-(2,2,2-trifluoroethyl)propane-1,3-diamine |
| Standard InChI | InChI=1S/C5H11F3N2/c6-5(7,8)4-10-3-1-2-9/h10H,1-4,9H2 |
| Standard InChI Key | LINUZFDLGWCGBG-UHFFFAOYSA-N |
| SMILES | C(CN)CNCC(F)(F)F |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Connectivity
The molecular structure of N1-(2,2,2-trifluoroethyl)propane-1,3-diamine is defined by a three-carbon diamine chain (propane-1,3-diamine) with a trifluoroethyl group (-CH2CF3) attached to the primary amine. The SMILES notation C(CN)CNCC(F)(F)F explicitly details this connectivity:
-
Propane-1,3-diamine backbone: Two amine groups separated by a three-carbon chain (positions 1 and 3).
-
Trifluoroethyl substitution: A -CH2CF3 group replaces one hydrogen on the N1 amine, introducing three fluorine atoms at the terminal carbon .
The InChIKey LINUZFDLGWCGBG-UHFFFAOYSA-N provides a unique identifier for database searches, confirming the absence of stereocenters or isomerism in this configuration .
Predicted Physicochemical Properties
The compound’s collision cross-section (CCS) values, predicted for various adducts, provide critical insights into its behavior in mass spectrometry (Table 1) .
Table 1. Predicted Collision Cross Sections for N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 157.09471 | 132.2 |
| [M+Na]+ | 179.07665 | 137.7 |
| [M+NH4]+ | 174.12125 | 137.4 |
| [M+K]+ | 195.05059 | 133.7 |
| [M-H]- | 155.08015 | 127.9 |
| [M+Na-2H]- | 177.06210 | 134.1 |
These CCS values indicate moderate polarizability and suggest that the compound would elute in mid-range retention times during reversed-phase liquid chromatography. The [M+H]+ adduct’s CCS of 132.2 Ų aligns with similarly sized aliphatic amines, while the higher CCS for [M+Na]+ (137.7 Ų) reflects sodium’s larger ionic radius and stronger adduct stabilization .
Synthetic Considerations and Challenges
-
Starting material: Propane-1,3-diamine.
-
Alkylation agent: 2,2,2-Trifluoroethyl triflate or bromide.
-
Conditions: Polar aprotic solvent (e.g., DMF), base (e.g., K2CO3), 50–80°C.
The reaction likely proceeds via nucleophilic substitution at the primary amine, though overalkylation risks exist. Purification would require fractional distillation or column chromatography due to the compound’s moderate polarity .
Comparative Analysis with Structural Analogues
N,N-Bis(2-aminoethyl)propane-1,3-diamine (CAS 13002-64-7), a related polyamine with the formula C7H20N4, demonstrates how additional amine groups influence properties :
-
Molecular weight: 160.26 g/mol vs. 164.15 g/mol for the trifluoroethyl derivative.
-
Polarity: Higher PSA (81.3 vs. 42.0 Ų) due to four amine groups vs. two.
-
Applications: Used in chelating agents and dendrimer synthesis, suggesting possible niches for the fluorinated analogue .
Future Research Directions
-
Synthesis optimization: Develop reproducible routes with characterization via NMR and HRMS.
-
Coordination studies: Screen for complexation with transition metals and lanthanides.
-
Derivatization: Explore acylations or sulfonations to enhance solubility or bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume